molecular formula C11H7F6NO2 B15200459 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile

Cat. No.: B15200459
M. Wt: 299.17 g/mol
InChI Key: BBDSWBVZTSMPKI-UHFFFAOYSA-N
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Description

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is a fluorinated aromatic nitrile characterized by a phenyl ring substituted with a trifluoroethoxy-trifluoromethoxy chain and an acetonitrile (-CH2CN) group. Fluorinated compounds like this are valued in pharmaceuticals and agrochemicals due to their metabolic stability, lipophilicity, and resistance to degradation.

Properties

Molecular Formula

C11H7F6NO2

Molecular Weight

299.17 g/mol

IUPAC Name

2-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]acetonitrile

InChI

InChI=1S/C11H7F6NO2/c12-9(20-11(15,16)17)10(13,14)19-8-3-1-7(2-4-8)5-6-18/h1-4,9H,5H2

InChI Key

BBDSWBVZTSMPKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . The reaction conditions often require the use of an acid catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or trifluoroethoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylacetonitrile core can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoroethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to specific targets. The nitrile group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile

Structural Differences :
The benzoylacetonitrile variant (CAS: 1980085-95-7) replaces the acetonitrile’s methylene (-CH2-) group with a ketone (-C=O), forming a benzoylacetonitrile structure. This modification increases polarity and may alter reactivity.

Key Data :

Property Target Compound* Benzoylacetonitrile Analog
Molecular Weight ~327.18 (estimated) 327.18 g/mol
Functional Groups Trifluoroethoxy, acetonitrile Trifluoroethoxy, benzoylacetonitrile
Potential Applications Pharmaceutical intermediates Lab reagents, organic synthesis

*Note: Exact CAS and molecular weight for the target compound are unspecified in available evidence.

Research Implications :
The benzoyl group in the analog may enhance electrophilicity, making it more reactive in ketone-based reactions (e.g., condensations). In contrast, the target compound’s acetonitrile group is better suited for cyanation or nitrile-mediated couplings .

Comparison with Ethanesulfonyl Fluoride Derivatives

Compounds like Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]- (CAS: 29514-94-1) share fluorinated substituents but differ in core functional groups.

Property Target Compound Ethanesulfonyl Fluoride (CAS: 29514-94-1)
Core Functional Group Acetonitrile (-CH2CN) Sulfonyl fluoride (-SO2F)
Reactivity Nitrile-mediated couplings Electrophilic "click" chemistry
Applications Synthetic intermediates Proteomics, enzyme inhibition

Sulfonyl fluorides are widely used in chemical biology for covalent protein modification, whereas the target compound’s nitrile group is more relevant to organic synthesis .

Comparison with Industrial Fluorinated Compounds

Fluorinated compounds listed in industrial registrations (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane , trifluoroacetic acid ) highlight regulatory and handling parallels:

Compound Use-Case Key Difference from Target Compound
1,1,2-Trichloro-1,2,2-trifluoroethane Refrigerant, solvent Lacks aromatic/cyano functionality
Trifluoroacetic acid Catalyst, reagent Carboxylic acid vs. nitrile group

These compounds are regulated under hazardous chemical guidelines (e.g., storage, transport), suggesting similar safety protocols may apply to the target compound despite structural differences .

Research Findings and Implications

  • Stability: The trifluoromethoxy group in the target compound likely enhances thermal and oxidative stability compared to non-fluorinated analogs.
  • Reactivity : The acetonitrile group enables participation in cycloadditions or metal-catalyzed couplings, distinguishing it from sulfonyl fluorides or industrial solvents.
  • Regulatory Context : Fluorinated compounds often require stringent handling protocols, as seen in宁波市’s hazardous chemical registrations .

Biological Activity

The compound 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its insecticidal properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F6O3C_{12}H_{8}F_{6}O_{3}. It features a trifluoromethoxy group that enhances its biological activity through improved lipophilicity and metabolic stability.

1. Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. Specifically, studies have shown that derivatives of this compound are effective against various insect pests:

  • Mechanism of Action : These compounds disrupt the normal physiological functions in insects, particularly targeting the nervous system and inhibiting growth during critical developmental stages such as egg and larval phases .
  • Efficacy : The insecticidal activity is notably higher than that of non-fluorinated analogs, indicating the importance of the trifluoromethyl groups in enhancing potency .

2. Antioxidant and Antibacterial Activities

Although primarily studied for its insecticidal properties, there is emerging evidence suggesting potential antioxidant and antibacterial activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capabilities in vitro. For example, studies using DPPH and ABTS assays show promising results in scavenging free radicals .
  • Antibacterial Efficacy : Some derivatives have exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Molecular docking studies suggest strong binding affinities to bacterial targets, indicating a potential mechanism for their antibacterial action .

Case Study 1: Insecticide Development

A patent describes a class of compounds including this compound that are developed as insecticides. The study highlights their effectiveness against common agricultural pests and discusses their formulation for enhanced delivery in agricultural settings .

Case Study 2: Antioxidant Properties

In another study focusing on related compounds, the antioxidant properties were evaluated through various assays. The findings indicated that certain derivatives possess IC50 values comparable to established antioxidants like ascorbic acid . This suggests a dual role for these compounds in both pest management and health applications.

Data Tables

PropertyValue
Molecular FormulaC12H8F6O3C_{12}H_{8}F_{6}O_{3}
Insecticidal ActivityHigh efficacy against larvae and eggs
Antioxidant IC50Comparable to ascorbic acid (0.397 μM)
Bacterial TargetsBroad-spectrum efficacy

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